molecular formula C14H18Cl2O2 B14321199 3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione CAS No. 106002-61-3

3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione

Cat. No.: B14321199
CAS No.: 106002-61-3
M. Wt: 289.2 g/mol
InChI Key: YVTHSEAGHVWWKH-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione is a compound known for its unique structural properties and reactivity It is a disubstituted cyclohexane derivative with two tert-butyl groups and two chlorine atoms attached to a cyclohexa-3,5-diene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with chlorinating agents. One common method includes the use of chlorine gas or other chlorinating reagents under controlled conditions to achieve the desired substitution . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects. The compound’s reactivity is largely influenced by the presence of the tert-butyl and chlorine substituents, which affect its electronic properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both tert-butyl and chlorine substituents makes it a versatile reagent in organic synthesis and a valuable compound in material science .

Properties

CAS No.

106002-61-3

Molecular Formula

C14H18Cl2O2

Molecular Weight

289.2 g/mol

IUPAC Name

3,6-ditert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C14H18Cl2O2/c1-13(2,3)7-9(15)10(16)8(14(4,5)6)12(18)11(7)17/h1-6H3

InChI Key

YVTHSEAGHVWWKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C(=O)C1=O)C(C)(C)C)Cl)Cl

Origin of Product

United States

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